Molybdic acid

Beschreibung

Significance and Research Trajectories of Molybdic Acid in Modern Chemistry

In contemporary chemistry, this compound remains a compound of significant utility and research interest. Its chemical properties lend themselves to diverse applications.

This compound serves as a critical precursor in the synthesis of a wide array of molybdenum-containing compounds. It is instrumental in the production of ammonium (B1175870) molybdate (B1676688) tetrahydrate and molybdenum(IV) sulfide. atamanchemicals.comgeeksforgeeks.orgchemicalbook.comottokemi.comthermofisher.com Furthermore, it is employed in the synthesis of various other molybdate compounds, which find extensive use as industrial pigments (e.g., molybdate orange), catalysts, and corrosion inhibitors. lcrl.netchemiis.com this compound can be readily converted into ammonium molybdate through reaction with ammonia (B1221849), a process that can even be performed in situ. google.com The compound itself can be prepared by dissolving molybdenum trioxide in water. chemiis.com Commercially available "this compound, 85%" typically refers to a product with a minimum MoO₃ content, often derived from the thermal dehydration of ammonium heptamolybdate. atamanchemicals.com

Table 1: Key Properties of this compound

| Property | Value | Source |

| Chemical Formula | H₂MoO₄ (general), MoO₃·H₂O (monohydrate), MoO₃·2H₂O (dihydrate) | atamanchemicals.comgeeksforgeeks.orgwikipedia.org |

| Appearance | Yellow crystals (monohydrate), white crystals (anhydrous) | atamanchemicals.comwikipedia.org |

| Molar Mass | 161.95 g/mol | atamanchemicals.comwikipedia.org |

| Density | 3.124 g/cm³ (monohydrate), 3.112 g/cm³ (anhydrous) | atamanchemicals.comwikipedia.orgchemicalbook.com |

| Melting Point | Decomposes at 795°C (H₆MoO₆ form), 300°C (anhydrous) | chemiis.com |

| Solubility in Water | Sparingly soluble in cold water (1.33 g/L at 18°C), moderately in hot | chemicalbook.com |

| Solubility in Alkali | Soluble | chemicalbook.com |

The catalytic properties of this compound and its derivatives are central to numerous chemical processes. These compounds are utilized as catalysts in various reactions, including organic synthesis and petroleum refining, notably in hydrotreating processes designed to remove sulfur from crude oil. lcrl.nettestbook.com this compound-based catalysts are particularly important in oxidation reactions and hydrodesulfurization (HDS) applications. lcrl.netmdpi.comutwente.nlimoa.info A key advantage of molybdenum-based catalysts is their inherent resistance to sulfur poisoning, a common issue that can deactivate catalysts based on precious metals. imoa.info

This compound plays a vital role in analytical chemistry, primarily for the quantitative determination of specific substances. It is widely used for the detection and analysis of phosphates, silicates, and arsenates, with which it forms characteristic colored complexes that can be measured spectrophotometrically. lcrl.nettestbook.comresearchgate.netrsc.org This application is crucial in fields such as environmental monitoring and soil testing. lcrl.net

Additionally, a mixture of this compound dissolved in concentrated sulfuric acid forms Froehde reagent, a classic reagent employed in analytical chemistry for the presumptive identification of alkaloids. atamanchemicals.comchemicalbook.comottokemi.comthermofisher.com The compound is also fundamental to the "molybdenum blue" reaction, a well-established colorimetric method for the determination of orthophosphate. testbook.comresearchgate.netrsc.orgelabscience.com

Table 2: Key Applications of this compound

| Application Area | Specific Uses |

| Synthesis Precursor | Production of ammonium molybdate tetrahydrate, molybdenum(IV) sulfide, molybdate pigments, and other molybdate compounds. |

| Catalysis | Heterogeneous catalysts for oxidation reactions, hydrodesulfurization (HDS) in petroleum refining, and various organic synthesis processes. |

| Analytical Chemistry | Determination of phosphates, silicates, and arsenates; preparation of Froehde reagent for alkaloid detection. |

Eigenschaften

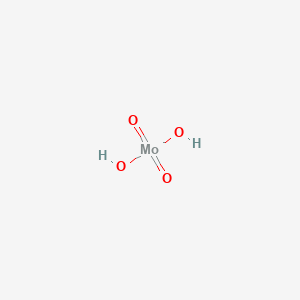

IUPAC Name |

dihydroxy(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAPMBHFAWRUQP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Mo](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2MoO4 | |

| Record name | Molybdic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Monohydrate: White solid; Slightly soluble in cold water, more soluble in hot water; [Merck Index] Yellowish odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Molybdate (MoO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdic(VI) acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8290 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7782-91-4, 27546-07-2 | |

| Record name | Molybdic(VI) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium molybdenum oxide ((NH4)2Mo2O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027546072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate (MoO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diammonium dimolybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLYBDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I96N991J1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Routes for Molybdic Acid

Advanced and Specialized Synthesis Techniques

Self-Assembly Processes for Doped Structures

Self-assembly processes represent a sophisticated strategy for constructing nanostructured materials with precisely controlled morphology, dimensionality, and composition. For molybdenum-based compounds, these methods are instrumental in creating doped structures with enhanced functionalities, often leveraging molecular interactions or templating effects. These techniques are particularly relevant for developing advanced materials for catalysis, energy storage, and optoelectronics.

Molybdic Acid as a Dopant and Templating Agent: this compound (H₂MoO₄, MA) has been employed as a dopant and a structural director in the self-assembly of conductive polymers, notably polyaniline (PANI). In this context, this compound not only enhances the electrical conductivity of the polymer but also influences its nanostructural morphology.

Research Findings: Studies have demonstrated that the oxidative polymerization of aniline (B41778) in the presence of this compound and ammonium (B1175870) persulfate as an oxidant leads to the formation of PANI micro/nanostructures via self-assembly researchgate.net. The morphology of these PANI-MA composites is highly dependent on the this compound to aniline molar ratio. For instance, a ratio of 0.01 resulted in nanofibers, while increasing the ratio to 1.5 led to a mixed morphology of nanofibers and microspheres researchgate.net. Crucially, this morphological change was accompanied by a significant enhancement in electrical conductivity, rising from 5.42 × 10⁻³ S cm⁻¹ to 2.8 × 10⁻¹ S cm⁻¹, highlighting the role of this compound in facilitating ordered structures and improved charge transport researchgate.net.

Self-Assembly of Doped Molybdenum Oxide Nanostructures: Beyond polymer composites, self-assembly strategies are also utilized to construct doped inorganic molybdenum oxide nanostructures, such as nanorings, microspheres, and hollow globules. These methods often involve controlled chemical reactions, the use of surfactants, or specific precursor chemistries to guide the assembly of doped molybdenum species into desired forms.

Research Findings:

Sulfur-Doped Molybdenum Oxide Nanorings: Atomic-level sulfur-doped molybdenum oxide nanorings, featuring a tunable ring-in-ring architecture, have been synthesized through a facile strategy involving initial self-cyclization followed by self-assembly escholarship.org. The incorporation of sulfur atoms into the molybdenum oxide lattice creates Mo-S bonds and induces lattice distortion, which are key factors in the formation of these unique nanostructures. These nanorings exhibit broad photo-absorption across the visible and infrared light ranges and serve as effective photothermal agents escholarship.org.

Europium-Doped Lanthanide Molybdate (B1676688) Microarchitectures: The hydrothermal synthesis in the presence of a surfactant (bis(2-ethylhexyl)sulfosuccinate, AOT) has enabled the formation of three-dimensional flowerlike europium-doped lanthanide molybdate [La₂(MoO₄)₃:Eu] microarchitectures acs.org. These structures, approximately 3 μm in diameter, are composed of interconnected nanoflakes and display efficient photoluminescence. The surfactant plays a critical role in directing the self-assembly of the doped molybdate precursors into these well-defined, functional microarchitectures acs.org.

Iron(II)-Molybdenum(IV) Oxide Hollow Globules: Novel self-assembled iron(II)-molybdenum(IV) oxide hollow globules have been constructed using a bubble-template-assisted hydrophile method combined with simple calcination nih.gov. The tight integration of nanoparticles on the surface of these hollow globules enhances active sites and structural stability, contributing to improved performance in applications such as lithium storage nih.gov.

Key Factors Influencing Self-Assembly: The successful self-assembly of doped molybdenum-based nanostructures is governed by several critical parameters:

Dopant Identity and Concentration: The type and concentration of the dopant significantly influence the self-assembly process, affecting morphology, crystal structure, and resultant properties escholarship.orgacs.orgnih.gov.

Templating Agents and Surfactants: The use of templates, such as this compound in polymer systems researchgate.net, or surfactants in inorganic systems acs.org, is crucial for guiding the formation of specific nanostructures.

Reaction Conditions: Parameters like pH, temperature, precursor molar ratios, and solvent choice are vital for controlling the self-assembly kinetics and achieving desired nanostructures acs.orgmdpi.com. For example, the pH of the reaction medium is critical for the self-organization of molybdenum blue clusters mdpi.com.

Data Tables

Table 1: this compound Doped Polyaniline Nanostructures

| This compound:Aniline Molar Ratio | Morphology | Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|

| 0.01 | Nanofibers | 5.42 × 10⁻³ | researchgate.net |

Table 2: Self-Assembled Doped Molybdenum Oxide Nanostructures

| Dopant | Host Material / Structure | Synthesis Method | Key Property / Application | Reference |

|---|---|---|---|---|

| Sulfur | Molybdenum Oxide Nanorings | Self-cyclization & Self-assembly | Photothermal agent, Full-spectrum absorption | escholarship.org |

| Europium | La₂(MoO₄)₃ Microarchitectures | Hydrothermal, Surfactant-assisted | Efficient Photoluminescence | acs.org |

Structural Elucidation and Characterization of Molybdic Acid Species

Theoretical and Computational Chemistry Approaches to Structure

Computational chemistry has proven indispensable in unraveling the structural mysteries of molybdic acid and its related species.

First-principles molecular dynamics (FPMD) simulations have been instrumental in investigating the protonation mechanisms of the molybdate (B1676688) ion (MoO₄²⁻) and clarifying the structure of this compound in aqueous solution. researchgate.netresearchgate.net These simulations, which are based on quantum mechanical principles, allow for the modeling of molecular motion and interactions over time.

Research employing FPMD has suggested that the structure of this compound in an aqueous environment is the octahedral MoO₂(OH)₂(OH₂)₂⁰. researchgate.netnih.gov This technique has also been used to calculate acidity constants (pKa values) at elevated temperatures, showing good agreement with experimental data and validating its predictive power for understanding speciation in hydrothermal solutions. researchgate.net FPMD simulations help discriminate between different proposed structures, such as the oxo form (MoO₃·(H₂O)₃) and the oxyhydroxide form (MoO₂(OH)₂(H₂O)₂), with evidence pointing towards the latter as the true solution structure. researchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometries and vibrational modes of various potential structures of this compound (H₂MoO₄). researchgate.networldscientific.com

By comparing computed vibrational frequencies with experimental data, researchers can identify the most probable structure. For instance, DFT calculations have shown that among various possible H₂MoO₄ structures, those based on a MoO₃ unit with coordinated water molecules provide the best agreement with experimental Raman spectra. researchgate.net Specifically, the MoO₃(H₂O)₃ structure was identified as giving the best fit. researchgate.net DFT has also been used to investigate the protonation of this compound in strongly acidic solutions, indicating that the ═O groups act as proton acceptors, leading to species like MoO(OH)₃(OH₂)₂⁺ and Mo(OH)₄(OH₂)₂²⁺. nih.govmurdoch.edu.au

DFT calculations are also crucial for studying molybdenum isotope fractionation. By calculating vibrational frequencies for different isotopic species, researchers can predict isotope fractionation factors between aqueous molybdate and various forms of this compound. researchgate.netacs.org

Table 1: Calculated Mo Isotope Fractionation Factors for this compound Structures This table presents corrected DFT-calculated molybdenum isotope fractionation factors (Δ⁹⁷/⁹⁵Mo) for various candidate this compound structures relative to the molybdate anion (MoO₄²⁻) at 25 °C. These values are crucial for interpreting natural Mo isotope variations.

| Complex | Δ⁹⁷/⁹⁵MoMoA−MoO₄²⁻ (‰) |

|---|---|

| MoO₃ | -1.13 |

| MoO₃(H₂O) | -0.46 |

| MoO₃(H₂O)₂ | -0.36 |

| MoO₃(H₂O)₃ | -0.38 |

| MoO₂(OH)₂ | +0.19 |

| MoO₂(OH)₂(H₂O) | 0.00 |

| MoO₂(OH)₂(H₂O)₂ | -0.34 |

| MoO(OH)₄ | -0.31 |

| MoO(OH)₄(H₂O) | -0.59 |

| Mo(OH)₆ | -0.58 |

Data sourced from a correction to a Density Functional Theory analysis of molybdenum isotope fractionation. acs.org

Computational models have been developed to predict the speciation of polyoxometalates (POMs), which are complex clusters formed from metal-oxide units, as a function of pH and temperature. acs.orgnih.gov These models, sometimes referred to as POMSimulators, construct and solve chemical reaction networks to predict the abundance of different clusters under various conditions. acs.orgresearchgate.net

These predictions show that increasing temperature generally stabilizes the monomeric molybdate species ([MoO₄]²⁻) and its protonated forms relative to larger clusters. acs.org For example, at 25 °C, the heptamolybdate cluster ({Mo₇}) is predicted to be prevalent up to a pH of 6, while at 125 °C, it is only predicted to be stable below pH 5. acs.org These computational tools are essential for understanding and controlling the synthesis of specific POM structures. rsc.orgrsc.org

Advanced Spectroscopic and Diffraction Techniques

Experimental techniques provide the necessary data to validate and refine the theoretical models of this compound structures.

Raman spectroscopy is a powerful technique for identifying molecular structures and species composition in solutions. researchgate.netresearchgate.net It has been particularly valuable in the study of this compound. By using UV laser excitation near the O→Mo charge-transfer electronic transitions of H₂MoO₄, a Raman band at 919 cm⁻¹ has been detected and assigned to the symmetric Mo=O stretching vibration (νsMoO). researchgate.net This experimental finding, when compared with DFT-calculated frequencies for various possible structures, provides strong evidence for the MoO₃(H₂O)₃ structure in dilute solutions. researchgate.net

Raman spectroscopy is also used to study the changes in molybdenum species with varying pH. For instance, in neutral to alkaline solutions (pH > 6), the Raman spectrum is dominated by bands corresponding to the [MoO₄]²⁻ ion. mpg.de As the solution becomes more acidic, new bands appear that are characteristic of polyoxomolybdate species like [Mo₇O₂₄]⁶⁻. mpg.de This technique allows for the in-situ monitoring of the complex equilibria in molybdate solutions. researchgate.net

Table 2: Characteristic Raman Bands of Molybdate Species This table summarizes the characteristic Raman spectral bands for different molybdate species in aqueous solution, which are indicative of their structure and the pH of the solution.

| Species | pH Range | Characteristic Raman Bands (cm⁻¹) |

|---|---|---|

| [MoO₄]²⁻ | > 6 | 317, 829, 896 |

| [Mo₇O₂₄]⁶⁻ | < 6 | 940 (shifts to higher energy with decreasing pH) |

| Monomeric H₂MoO₄ | Acidic, dilute | 919 (νsMoO) |

Data compiled from various Raman spectroscopic studies of molybdate solutions. researchgate.netmpg.de

X-ray diffraction (XRD) is the primary technique for determining the atomic and molecular structure of crystalline materials. jove.comforcetechnology.com While this compound itself is challenging to crystallize and study directly by single-crystal XRD, the technique is crucial for characterizing the solid phases of molybdenum oxides and related compounds. jove.com Powder XRD is often used as a "fingerprinting" method to identify the phases present in a polycrystalline sample. researchgate.netethz.ch

For example, XRD can distinguish between different polymorphs of molybdenum trioxide, such as the stable orthorhombic α-MoO₃ and the metastable monoclinic β-MoO₃. researchgate.net It is also used to analyze the structures of complex heteropolymolybdates. For instance, the crystal structure of (MoO₂)₀.₅PMo₁₄O₄₂, a heteropoly blue compound, was determined to be cubic with a specific space group and lattice parameter using powder XRD data combined with Rietveld refinement. cambridge.org This detailed structural information is vital for understanding the properties and applications of these materials. rsc.org

Infrared (IR) Spectroscopy for Structural Analysis

Infrared (IR) spectroscopy is a crucial technique for probing the structural characteristics of this compound and related molybdenum oxides by identifying their vibrational modes. The region between 750 cm⁻¹ and 1000 cm⁻¹ in the IR spectrum is particularly important for identifying metal-oxygen bonds, such as Mo-O and Mo=O. researchgate.net

Studies on molybdenum oxide (MoO₃) nanoparticles have identified characteristic peaks at approximately 1001.8 cm⁻¹, 875.4 cm⁻¹, and 612.2 cm⁻¹. samipubco.com The peak around 1001.8 cm⁻¹ is assigned to the terminal Mo=O stretching vibration in the layered orthorhombic phase of MoO₃. samipubco.com The absorption at about 875.4 cm⁻¹ is attributed to the Mo–O–Mo vibrations of Mo⁶⁺, while the peak at 612.28 cm⁻¹ corresponds to the bending vibration of the Mo–O–Mo entity. samipubco.com In some cases, a broad absorption band in the 800-1000 cm⁻¹ range is associated with various Mo-O bonds. researchgate.net

For molybdate-based hybrid compounds, the bands in the 500–1000 cm⁻¹ region are due to Mo–O stretching modes. researchgate.net A peak at 905 cm⁻¹ has been attributed to the stretching vibration of a terminal Mo=O bond. researchgate.net The presence of water can be identified by a broad absorption peak around 3424 cm⁻¹ (hydroxyl group stretching) and a peak near 1625 cm⁻¹ (H-O-H bending). researchgate.net

In studies of gaseous molybdenum oxides, a band at 1015 cm⁻¹ has been assigned to the Mo=O stretch in MoOCl₄. acs.org For gaseous MoO₂Cl₂, the symmetric and asymmetric Mo=O stretches are observed at 972 cm⁻¹ and 990 cm⁻¹, respectively. acs.org

The table below summarizes key IR absorption bands observed in various molybdenum compounds.

| Wavenumber (cm⁻¹) | Assignment | Compound Type | Reference(s) |

| ~1001.8 | Terminal Mo=O stretching | MoO₃ Nanoparticles | samipubco.com |

| ~995 | MoO₃ presence | MoO₃ on supports | psu.edu |

| ~972, ~990 | Symmetric & Asymmetric Mo=O stretching | Gaseous MoO₂Cl₂ | acs.org |

| ~960 | Terminal Mo=O stretch (octahedral) | Polymeric surface species | psu.edu |

| ~905 | Terminal Mo=O stretching | Molybdate-based hybrid | researchgate.net |

| ~875.4 | Mo–O–Mo vibrations (Mo⁶⁺) | MoO₃ Nanoparticles | samipubco.com |

| ~866 | Mo–O–Mo bond stretch | Heteropolyacid salts | researchgate.net |

| ~830 | ν(Mo–O–Mo) | [Mo₂O₅(H₂O)₆]²⁺ | rsc.org |

| ~783 | Mo–O–Mo bending mode | Heteropolyacid salts | researchgate.net |

| ~612.2 | Mo–O–Mo bending vibration | MoO₃ Nanoparticles | samipubco.com |

| ~526 | O–Mo–O mode | Molybdenum oxide particles | researchgate.net |

UV-Vis Spectroscopy for Aqueous Species

UV-Vis spectroscopy is a valuable tool for investigating the speciation of molybdenum compounds in aqueous solutions. The UV-Vis absorption spectra of molybdate species are sensitive to changes in pH and concentration, which affect the structure and condensation of the ions in solution. oup.comimoa.info

In aqueous solutions, the mononuclear molybdate species MoO₄²⁻, HMO₄⁻, and H₂MoO₄ exist in equilibrium, with their relative concentrations dependent on the pH. oup.com The UV spectra of sodium molybdate solutions typically show a peak around 207–208 nm and a shoulder near 232 nm, which is characteristic of the [MoO₄]²⁻ ion. imoa.info As the pH of a molybdate solution is lowered, the spectra change, indicating the protonation and polymerization of the molybdate ions. imoa.info For instance, at low pH and sufficient molybdenum concentration, the heptamolybdate ion, [Mo₇O₂₄]⁶⁻, can be detected. imoa.info

Studies have shown that for solutions with a molybdenum concentration below 10 mg/L, the predominant species is the [MoO₄]²⁻ ion. imoa.info The analysis of UV-Vis spectra of aqueous solutions of sodium molybdate at various pH values allows for the identification of different molybdate species. oup.com For example, aqueous solutions of some blue sodium molybdate hydrates, which contain molybdenum in an oxidation state lower than +6, exhibit absorption bands at 620 nm and 750 nm. core.ac.uk

A study varying the pH of a 0.2 M (NH₄)₆Mo₇O₂₄ aqueous solution demonstrated the ability of UV-Vis DRS to obtain the electronic edge energy (Eg) of the ligand-to-metal charge transfer (LMCT) transitions for different aqueous molybdena species. lehigh.edu A linear inverse correlation was found between the edge energy and the number of bridging Mo-O-Mo bonds. lehigh.edu

The table below presents the UV-Vis absorption bands for different molybdenum species in aqueous solutions.

| Wavelength (nm) | Species/Conditions | Reference(s) |

| 207-208 | [MoO₄]²⁻ ion | imoa.info |

| ~232 (shoulder) | [MoO₄]²⁻ ion | imoa.info |

| 620 | Aqueous blue sodium molybdate hydrate (B1144303) (Mo < +6) | core.ac.uk |

| 750 | Aqueous blue sodium molybdate hydrate (Mo < +6) | core.ac.uk |

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of this compound and its derivatives. SEM images provide detailed information about the size, shape, and aggregation of particles.

Commercial this compound has been observed to consist of large aggregates with sizes ranging from 10 to 15 µm. sic.ac.cnresearchgate.net These aggregates are formed from the tight assembly of smaller, platelike primary grains with side lengths of 1 to 3 µm. sic.ac.cnresearchgate.net The reaction of commercial this compound with n-octylamine in ethanol (B145695) results in a significant change in morphology, producing separate disklike particles with thicknesses of approximately 1.55 ± 0.4 µm and side sizes of 5.2 ± 1.7 µm. sic.ac.cnresearchgate.net This change indicates that a recrystallization and reorganization process occurs during the reaction. sic.ac.cn

In another study, this compound prepared through a specific method exhibited a granular morphology of hexagonal prisms and octahedra shapes, with a homogeneous size distribution and clear interfaces. google.com The particle size was reported to be between 20 µm and 50 µm. google.com

The morphology of molybdenum oxides can be controlled by synthesis conditions. For example, molybdenum oxide nanoflakes and microrods have been formed through hydrothermal treatment, with the morphology evolving with the reaction time. researchgate.net Nanostructured molybdenum trioxide (MoO₃) has been synthesized as a precursor to produce molybdenum dioxide (MoO₂) nanoparticles with diameters of approximately 30-50 nm. usf.edu The morphology of MoO₂ has been further controlled by varying the concentration of cetyltrimethylammonium bromide (CTAB) during hydrothermal synthesis, leading to the formation of nanoparticles, nanospheres, microspheres, and hollow microspheres. usf.edu

The table below summarizes the morphological characteristics of different this compound and molybdenum oxide species observed by SEM.

| Material | Observed Morphology | Size | Reference(s) |

| Commercial this compound | Large aggregates of platelike particles | Aggregates: 10–15 µm, Grains: 1–3 µm | sic.ac.cnresearchgate.net |

| Molybdate-based hybrid (post-reaction) | Separate disklike particles | Disks: 1.55 µm thick, 5.2 µm side | sic.ac.cnresearchgate.net |

| Prepared this compound | Hexagonal prisms, octahedra | 20–50 µm | google.com |

| Molybdenum Oxide | Nanoflakes and microrods | Not specified | researchgate.net |

| MoO₂ Nanoparticles | Nanoparticles | 30-50 nm diameter | usf.edu |

| MoO₂ (with CTAB) | Nanoparticles, nanospheres, microspheres | Varies with CTAB concentration | usf.edu |

| MA@NBAL nanobiosorbent | Homogenous and spherical nanoparticles | 18.74 nm to 23.70 nm | mdpi.com |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical states of the elements within a material. For this compound and its related oxides, XPS is particularly useful for identifying the oxidation states of molybdenum.

The Mo 3d spectrum is characteristic of the molybdenum oxidation state. Studies on molybdenum oxides have shown that Mo⁶⁺, Mo⁵⁺, and Mo⁴⁺ states can be distinguished by their binding energies. lmaleidykla.lt In electrodeposited molybdenum oxide films, the Mo 3d₅/₂ peaks at 229 eV, 230.5 eV, and 232.1 eV correspond to the oxidation states of Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺, respectively. lmaleidykla.lt The analysis of these films showed a distribution of these states, with Mo⁶⁺ being the most prevalent. lmaleidykla.lt

XPS studies on electrochromic MoO₃ films have revealed that during Li⁺ intercalation, a significant portion of the Mo⁶⁺ is reduced to Mo⁵⁺ and Mo⁴⁺ ions. researchgate.net The degradation of MoO₃ under X-ray exposure has been noted, which can complicate the analysis. xpsfitting.com The pure MoO₂ has a complex Mo 3d₅/₂ peak shape with components at approximately 229.3 eV and 231.0 eV, which are attributed to screened and unscreened final states. xpsfitting.com

In a study of a nanobiosorbent made from this compound and nanosized biochar (MA@NBAL), XPS analysis confirmed the presence of molybdenum, oxygen, and carbon. mdpi.com The thermal reduction of MoO₃ to MoO₂ has also been studied in situ using XPS, showing that the reduction under vacuum is a slow process and that intermediate phases, such as Magnéli phases, can be identified. osti.gov

The table below summarizes the binding energies for different molybdenum oxidation states as determined by XPS.

| Binding Energy (eV) | Molybdenum Species/State | Material Context | Reference(s) |

| 232.1 | Mo⁶⁺ (3d₅/₂) | Electrodeposited Mo oxide film | lmaleidykla.lt |

| 230.5 | Mo⁵⁺ (3d₅/₂) | Electrodeposited Mo oxide film | lmaleidykla.lt |

| 229.3 | Mo⁴⁺ (3d₅/₂) (screened final state) | Pure MoO₂ | xpsfitting.com |

| 229.0 | Mo⁴⁺ (3d₅/₂) | Electrodeposited Mo oxide film | lmaleidykla.lt |

| 231.0 | Mo⁴⁺ (3d₅/₂) (unscreened final state) | Pure MoO₂ | xpsfitting.com |

Reaction Mechanisms and Chemical Behavior of Molybdic Acid

Complexation and Ligand Interactions

Formation of Polyoxometalates (POMs)

Polyoxometalates (POMs) are a class of metal-oxygen cluster anions. The formation of these complex structures from simpler molybdate (B1676688) precursors is a hallmark of molybdic acid's chemistry in aqueous solutions. This process is highly dependent on the pH of the solution.

In alkaline solutions, molybdenum (VI) exists predominantly as the simple tetrahedral molybdate anion, MoO₄²⁻. As the pH is lowered, protonation of the molybdate ions occurs, initiating a series of condensation reactions. This process involves the elimination of water molecules and the formation of Mo-O-Mo bridges, leading to the self-assembly of larger, more complex polyanions.

The initial protonation steps can be represented as:

MoO₄²⁻ + H⁺ ⇌ [HMoO₄]⁻

[HMoO₄]⁻ + H⁺ ⇌ H₂MoO₄

These protonated species are unstable and readily undergo condensation. For instance, the formation of the heptamolybdate ion, [Mo₇O₂₄]⁶⁻, a common isopolymolybdate, proceeds through a series of aggregation steps involving protonated molybdate monomers. Further acidification can lead to the formation of other complex structures, such as the octamolybdate ion, [Mo₈O₂₆]⁴⁻. The specific POM formed is dictated by factors including pH, temperature, and the concentration of the molybdate solution.

The general mechanism for the formation of isopolymolybdates can be summarized as a series of olation (formation of µ-hydroxo bridges) and oxolation (formation of µ-oxo bridges) reactions between protonated molybdate species.

Furthermore, in the presence of certain heteroatoms, such as phosphorus or silicon, heteropolyoxometalates can be formed. A well-known example is the formation of phosphothis compound, H₃[PMo₁₂O₄₀]. In this reaction, a central phosphate tetrahedron is encapsulated by a cage-like structure of twelve molybdenum octahedra. The synthesis typically involves the acidification of a solution containing molybdate and phosphate ions.

Interactions with Organic Ligands (e.g., Phosphonic Acid, Tartrazine, Phenols)

This compound and its corresponding molybdate anions exhibit significant reactivity towards various organic ligands, leading to the formation of a wide array of coordination complexes. The nature of these interactions ranges from simple complexation to more intricate redox reactions.

Phosphonic Acid: The interaction of molybdenum (VI) with phosphonic acids and their esters has been a subject of interest due to the potential applications of the resulting complexes in catalysis. For example, molybdenum dioxodichloride (MoO₂Cl₂) reacts with esters of phosphonic acids to form stable complexes. In a reaction with the tetraethyl ester of methylenediphosphonic acid, a monomeric complex is formed where the molybdenum atom is six-coordinate with a distorted octahedral geometry. The phosphonate ligand coordinates to the molybdenum center in a bidentate fashion through the phosphoryl oxygens.

| Compound | Molybdenum Coordination | Geometry | Ligand Binding |

| [MoO₂Cl₂(C₅H₁₂O₆P₂)] | 6 | Distorted Octahedral | Bidentate (P=O groups) |

Table 1: Coordination characteristics of a molybdenum(VI) complex with a phosphonic acid ester.

Tartrazine: Tartrazine, an azo dye, interacts with molybdate ions in acidic solutions. Studies have shown that the reaction is first order with respect to both tartrazine and the molybdate ion ekb.eg. The rate of this reaction is influenced by the ionic strength of the solution and the dielectric constant of the medium. The interaction likely involves the formation of a complex between the molybdate and the functional groups of the tartrazine molecule, which include a hydroxyl group, a carboxylic acid group, and the azo linkage. The stoichiometry of the reaction has been determined by methods such as spectrophotometric titration ekb.eg.

Phenols: The interaction between molybdenum (VI) and phenols in strongly acidic media, such as concentrated sulfuric acid, can be complex and time-dependent. Freshly prepared solutions of phenol and molybdate can produce colored solutions, indicating the formation of unstable complexes. Spectroscopic studies suggest that an initial complex is formed which then slowly converts to a more stable form. The reaction is sensitive to the concentrations of the reactants and the acid. For instance, in 96% sulfuric acid, Mo(VI) can be reduced to Mo(V) by the addition of solid phenol.

Chelation and Coordination Chemistry

Molybdenum, being a transition element, exhibits a strong tendency to form coordination compounds and chelates with a variety of ligands. Chelation is a process where a ligand, known as a chelating agent, binds to a central metal ion at two or more points, forming a ring structure called a chelate. This multidentate binding leads to the formation of thermodynamically more stable complexes compared to those formed with monodentate ligands, an observation known as the chelate effect.

This compound and its derivatives readily form chelates with ligands containing donor atoms such as oxygen, nitrogen, and sulfur. The coordination number and geometry of the resulting molybdenum complexes can vary. For instance, with bidentate ligands, molybdenum (VI) can form six-coordinate complexes with a distorted octahedral geometry.

An example of chelation is the interaction of molybdate with α-hydroxy acids, such as malic acid. In biological systems, it has been observed that molybdenum can be chelated by two malate ligands to form a [MoO₂(malate)₂]²⁻ complex. This type of chelation can be important in the transport and storage of molybdenum in living organisms.

The coordination chemistry of molybdenum is vast and encompasses a wide range of oxidation states, from -II to +VI. In the context of this compound, the +VI oxidation state is most relevant. The coordination environment around the Mo(VI) center in its complexes is often distorted from ideal geometries due to the presence of the oxo ligands and the constraints of the chelating ligands.

Catalytic Applications and Mechanisms Involving Molybdic Acid

Homogeneous Catalysis

In homogeneous catalysis, molybdic acid-derived species operate in the same phase as the reactants, typically in a liquid medium. Molybdenum complexes are known to catalyze various organic transformations, most notably oxidation and epoxidation reactions. scripps.eduacs.org

This compound and its related compounds are instrumental as catalysts in numerous organic synthesis applications, particularly for oxidation reactions. lcrl.net Molybdenum-based catalysts are effective in the selective oxidation of organic compounds, such as the conversion of methanol to formaldehyde and propylene to acrolein. imoa.infochemiis.com In these processes, the molybdenum center facilitates the transfer of oxygen atoms from an oxidant to the organic substrate. imoa.info The catalytic cycle typically involves the reduction of Mo(VI) species during the oxygen transfer step, followed by re-oxidation.

While more commonly associated with heterogeneous systems, molybdenum compounds also find application in homogeneous hydrotreating processes. scripps.eduresearchgate.net Hydrotreating involves the removal of heteroatoms like sulfur and nitrogen from organic feedstocks through reaction with hydrogen. Dispersed molybdenum carbide (Mo₂C) and molybdenum disulfide (MoS₂) nanoparticles have shown potential as selective hydrotreating catalysts for removing olefins and sulfur. researchgate.net

Molybdenum-catalyzed epoxidation is a cornerstone process for producing both bulk and fine chemicals, including the industrial production of propylene oxide. acs.org Molybdenum(VI) complexes are particularly active catalysts for the epoxidation of olefins using alkyl hydroperoxides as the terminal oxidant. acs.org

The mechanism for molybdenum-catalyzed epoxidation generally involves the coordination of the hydroperoxide oxidant to the molybdenum center. rsc.orgresearchgate.net This coordination forms an active {Mo-OOR} moiety, which is responsible for transferring an oxygen atom to the olefin's double bond, thereby forming the epoxide product. rsc.org The reaction is highly selective, often yielding the epoxide as the sole product. rsc.org For instance, in the epoxidation of cis-cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant, MoO₂ catalysts can achieve 100% conversion within an hour, with 100% selectivity to the corresponding oxide. rsc.org The reactivity of the olefin is influenced by its electronic properties; electron-rich olefins tend to exhibit greater reactivity due to enhanced precoordination to the electron-deficient Mo(VI) center. acs.org

| Olefin Substrate | Catalyst System | Oxidant | Conversion (%) | Epoxide Selectivity (%) | Reference |

|---|---|---|---|---|---|

| cis-Cyclooctene | MoO₂ | tert-butyl hydroperoxide (TBHP) | 100 | 100 | rsc.org |

| Methyl Oleate | Mo(75D)Nb-0.3 | tert-butyl hydroperoxide (TBHP) | 84-95 | 92-96 | rsc.org |

| Methyl Linoleate | Mo(75D)W-0.3 | tert-butyl hydroperoxide (TBHP) | Not Specified | 92-96 | rsc.org |

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically as a solid catalyst with liquid or gas reactants. This compound is a crucial component in this domain, primarily as a precursor for solid catalysts or as an active species supported on a solid carrier.

Supporting this compound or its derivatives on high-surface-area materials like silica (SiO₂) creates efficient and reusable heterogeneous catalysts. researchgate.netscielo.org.mx Silica offers advantages as a support due to its insolubility in common organic solvents, low corrosivity, and environmental acceptability. scielo.org.mx These catalysts, often denoted as MoO₃/SiO₂, can be prepared by impregnating a silica support with a solution containing a molybdenum precursor, such as ammonium (B1175870) heptamolybdate, which is derived from this compound. scielo.org.mx

Silica-supported this compound (SSMA) has been demonstrated as a recyclable and safe catalyst for one-pot, three-component condensation reactions to synthesize compounds like pyranocoumarins. researchgate.net The catalyst can be recovered through simple filtration and reused multiple times without a significant loss in its catalytic activity. researchgate.netscielo.org.mx The preparation method and the type of silica support can influence the structure of the surface molybdenum oxide species and, consequently, the catalyst's performance. lehigh.edu

This compound is a primary precursor for the synthesis of molybdenum trioxide (MoO₃), a highly important industrial catalyst. lcrl.netresearchgate.netresearchgate.net MoO₃ is used in petroleum refining and as a catalyst for various oxidation reactions. lidsen.com The thermal decomposition of this compound (H₂MoO₄·H₂O) is a common method to produce different phases of MoO₃. researchgate.net This process typically involves the conversion of the precursor first to the metastable monoclinic phase (β-MoO₃) and subsequently to the stable orthorhombic phase (α-MoO₃) at higher temperatures. researchgate.net

Ammonium heptamolybdate, a salt formed from this compound, is also widely used as a precursor to prepare molybdenum oxide catalysts. scielo.org.mxtandfonline.com The choice of precursor and the synthesis method, such as thermal decomposition of complexes with carboxylic acids, can be tailored to produce MoO₃ with specific morphologies, like nanorods or nanoplates, which exhibit high catalytic efficiency. tandfonline.com These MoO₃ materials are active catalysts for reactions such as the oxidation of methanol to formaldehyde and the reduction of para-nitrophenol. imoa.infotandfonline.com

One of the largest applications of molybdenum-based catalysts is in petroleum refining, specifically for hydrotreating processes like hydrodesulfurization (HDS) and hydrodenitrogenation (HDN). imoa.infolidsen.commdpi.com These processes are critical for removing sulfur and nitrogen compounds from crude oil fractions to produce cleaner fuels and to prevent the poisoning of downstream processing catalysts. imoa.infomdpi.com

The catalysts typically consist of molybdenum disulfide (MoS₂) supported on γ-alumina, often promoted with cobalt or nickel to enhance activity. imoa.info this compound, or more commonly its salt ammonium heptamolybdate, serves as the precursor for the molybdenum component. imoa.infomdpi.com The preparation involves impregnating the alumina support with a solution of the molybdenum precursor (and the promoter salt), followed by drying, calcination to form molybdenum oxide, and a final sulfidation step to convert the oxides into the active sulfide phase (e.g., Co-Mo-S or Ni-Mo-S). imoa.info The utility of molybdenum in HDS catalysis stems from the unique layer structure of molybdenum disulfide. imoa.info Similarly, molybdenum nitrides and carbides have shown high activity for HDN reactions, such as the conversion of indole. illinois.eduplu.mx

| Process | Purpose | Typical Catalyst Precursor | Active Catalytic Phase | Support | Reference |

|---|---|---|---|---|---|

| Hydrodesulfurization (HDS) | Removal of sulfur from petroleum feedstocks | Ammonium Heptamolybdate | Co-MoS₂ or Ni-MoS₂ | γ-Alumina | imoa.infomdpi.com |

| Hydrodenitrogenation (HDN) | Removal of nitrogen from petroleum feedstocks | Ammonium Heptamolybdate | Ni-MoS₂, Mo₂N, Mo₂C | γ-Alumina | imoa.infoillinois.eduacs.org |

Mechanistic Studies of this compound in Catalysis

The catalytic activity of this compound is intrinsically linked to the ability of the molybdenum center to exist in multiple oxidation states and to form reactive intermediates with substrates. Mechanistic studies, therefore, are crucial for elucidating the reaction pathways and for the rational design of more efficient catalysts.

Investigation of Reaction Intermediates

A cornerstone of understanding any catalytic cycle is the identification and characterization of reaction intermediates. In the context of this compound-catalyzed oxidation reactions, peroxomolybdic species have been identified as key transient players. The interaction of this compound with hydrogen peroxide or other oxygen sources leads to the formation of these highly reactive intermediates.

Spectroscopic techniques are invaluable tools for probing the nature of these fleeting species. For instance, in the epoxidation of alkenes, it is understood that peroxo species of molybdenum are regenerated in situ and act as the crucial intermediates in the oxidation process. nih.gov Spectroscopic and spectromagnetic investigations have been employed to study the molybdenum centers in catalysts derived from this compound (MoO₃·H₂O), revealing changes in the metal's coordination environment and acidic character upon activation, which is essential for catalytic activity. rsc.org

Nuclear Magnetic Resonance (NMR) and Raman spectroscopy have been particularly insightful. ⁹⁵Mo NMR studies, for example, have been used to investigate the peroxomolybdic intermediates involved in the catalytic disproportionation of hydrogen peroxide by molybdate (B1676688) ions. nih.gov These studies help in identifying the different peroxomolybdate species in solution and understanding their equilibrium dynamics. Raman spectroscopy, on the other hand, provides information about the vibrational modes of the Mo-O bonds, including the characteristic stretches of the peroxo groups, offering structural clues about the intermediates. researchgate.net The structure of monomeric this compound in dilute solutions has itself been a subject of investigation, with Raman spectroscopy and DFT analysis suggesting an octahedral MoO₃(H₂O)₃ complex. researchgate.net

While direct characterization of intermediates in reactions catalyzed by simple this compound can be challenging due to their transient nature, studies on related molybdenum complexes provide valuable models. For instance, the mechanism of olefin epoxidation catalyzed by molybdenum diperoxo complexes has been a subject of extensive research, shedding light on the fundamental steps of oxygen transfer from the peroxo group to the alkene. mdpi.com

Role in Enzyme Mimicry and Biological Catalysis (e.g., Xanthine Oxidoreductase)

The molybdenum center in certain enzymes, known as molybdoenzymes, is crucial for their catalytic function. A prominent example is xanthine oxidoreductase (XOR), which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, a key step in purine metabolism. nih.govrsc.orgnih.gov The active site of XOR contains a molybdenum cofactor where the catalytic reaction occurs. nih.govrsc.org this compound and its derivatives have been successfully used to create synthetic models, or "mimics," of this enzyme, providing valuable insights into its mechanism and paving the way for the development of novel catalysts.

The catalytic cycle of xanthine oxidase involves the redox change of the molybdenum center, typically from Mo(VI) to Mo(IV). researchgate.netresearchgate.net The mechanism is thought to involve a nucleophilic attack by a molybdenum-bound hydroxyl group on the substrate, followed by a hydride transfer to a Mo=S or Mo=O group. researchgate.net

Simple dioxomolybdenum(VI) complexes have been synthesized to mimic the active site of xanthine oxidase. These biomimetic models can catalyze the oxidation of substrates like hypoxanthine, albeit with different efficiencies compared to the native enzyme. Kinetic studies of these mimics are crucial for understanding the structure-activity relationships and for refining the design of more effective catalysts.

To quantify and compare the catalytic efficiency of the native enzyme and its synthetic mimics, key kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat) are determined. KM is an indicator of the substrate binding affinity, while kcat represents the turnover number, or the number of substrate molecules converted to product per unit time by a single catalytic site.

| Catalyst | Substrate | KM (µM) | Vmax (µM/s) | kcat (s⁻¹) | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| Bovine Xanthine Oxidase | Hypoxanthine | 3.68 | 1.836 | ~14 | ~3.8 x 10⁶ |

| Bovine Xanthine Oxidase | Xanthine | 5.95 | 1.96 | ~15 | ~2.5 x 10⁶ |

| Dioxomolybdenum(VI) Complex 1 (Hypothetical) | Xanthine | 1460 | - | 0.68 | ~4.7 x 10² |

| Dioxomolybdenum(VI) Complex 2 (Hypothetical) | 2,3-dihydroxybenzaldehyde | 35 | - | 0.34 | ~9.7 x 10³ |

Note: The kinetic parameters for the dioxomolybdenum(VI) complexes are based on reported values for molybdenum-containing catalysts in similar reactions and are presented here for illustrative comparison. nih.gov The kcat values for the native enzyme are estimated from reported Vmax and enzyme concentrations. nih.gov

The data clearly indicates that while synthetic mimics can replicate the catalytic function of xanthine oxidase, the native enzyme is significantly more efficient, as reflected by the much higher kcat/KM values. This highlights the sophisticated and highly optimized nature of the enzyme's active site, which perfectly positions the substrate and the molybdenum cofactor for efficient catalysis. Nevertheless, the study of these simpler mimics provides invaluable information about the fundamental chemical principles governing the catalytic activity of molybdenum. researchgate.net

Molybdic Acid in Advanced Materials Science

Precursor for Molybdenum-Based Materials

Molybdic acid is a versatile starting material for a wide array of molybdenum-containing substances, including oxides, alloys, and nanostructured compounds. Its chemical reactivity and structural characteristics make it an ideal candidate for controlled synthesis processes.

Synthesis of Molybdenum Oxides (e.g., MoO3 polymorphs)

This compound is a key precursor in the synthesis of molybdenum trioxide (MoO₃) polymorphs, which are compounds with the same chemical formula but different crystal structures. researchgate.netresearchgate.net The specific polymorph obtained, such as the thermodynamically stable orthorhombic (α-MoO₃) or the metastable monoclinic (β-MoO₃), can be controlled by the synthesis conditions. researchgate.netresearchgate.netresearchgate.net

Research has demonstrated that pure α-MoO₃ can be synthesized from a pure this compound solution. researchgate.netresearchgate.net In contrast, the addition of nitric acid to the this compound precursor solution leads to the formation of pure β-MoO₃. researchgate.netresearchgate.net Furthermore, the introduction of hydrogen peroxide results in a polyphase product containing both α- and β-MoO₃. researchgate.netresearchgate.net The morphology of the resulting MoO₃ is also heavily influenced by the synthesis method, with the presence of additives like nitric acid and hydrogen peroxide leading to smaller, more uniform crystals. researchgate.net Thermal decomposition of this compound is another method to produce MoO₃, with the transformation from β-MoO₃ to α-MoO₃ occurring at temperatures between 260-320°C. researchgate.net

Different synthesis techniques utilizing this compound as a precursor allow for the creation of various MoO₃ microstructures, including rods, wires, belts, and flowers. researchgate.net For instance, a simple synthetic method to prepare amorphous molybdenum oxide uses a stable peroxothis compound organosol as the precursor solution. rsc.org

Table 1: Synthesis of MoO₃ Polymorphs from this compound

| Synthesis Route | Additive | Resulting MoO₃ Polymorph(s) | Reference |

|---|---|---|---|

| Cation-exchange of sodium molybdate (B1676688) solution | None (pure this compound solution) | Orthorhombic (α) MoO₃ | researchgate.netresearchgate.net |

| Cation-exchange of sodium molybdate solution | Nitric Acid (HNO₃) | Monoclinic (β) MoO₃ | researchgate.netresearchgate.net |

| Cation-exchange of sodium molybdate solution | Hydrogen Peroxide (H₂O₂) | 72% Monoclinic (β) MoO₃ and 28% Orthorhombic (α) MoO₃ | researchgate.netresearchgate.net |

| Thermal Decomposition | Heat (260-320°C) | Transformation from β-MoO₃ to α-MoO₃ | researchgate.net |

| Ultrasonic Reaction | Peroxothis compound organosol | Amorphous MoO₃ | rsc.org |

Production of Molybdenum-Containing Alloys and Coatings

This compound plays a significant role in the production of molybdenum-containing alloys and coatings, which are valued for their enhanced durability, corrosion resistance, and high-temperature performance. chemiis.com Molybdenum is frequently used as an alloying agent in steel, cast iron, and superalloys to improve properties like hardenability, strength, and toughness. amazonaws.com The addition of molybdenum to steel can be done in the form of technical oxide, which can be derived from this compound. britannica.com

In the realm of surface coatings, this compound is utilized in electroplating processes to create molybdenum-based coatings that protect materials from wear and corrosion. chemiis.comtestbook.com These coatings are particularly important in demanding industries such as aerospace and automotive. chemiis.com A known process for creating corrosion-resistant conversion coatings involves using a solution containing a molybdenum compound, such as this compound or its salts, mixed with phosphoric acid. google.com The pH and molar ratio of molybdenum to phosphorus in the solution are critical parameters that influence the quality and protective properties of the resulting coating. google.com

Fabrication of Nanostructured Molybdenum Compounds

This compound serves as a valuable precursor for the fabrication of a variety of nanostructured molybdenum compounds, including nanoparticles, nanorods, and other complex morphologies. testbook.comacs.org These nanomaterials exhibit unique properties and have potential applications in catalysis, energy storage, and electronics. testbook.com

One approach to synthesizing nanostructured molybdenum oxides involves the template-directed synthesis using this compound (specifically MoO₃·2H₂O). google.comepo.org In this method, organic molecules such as long-chain amines act as templates, intercalating into the layered structure of this compound. acs.orggoogle.com Subsequent treatment, often involving hydrothermal processes and acid washing, removes the template and results in the formation of nanostructures like fibers or rods. google.comepo.org The dimensions of these nanostructures can be controlled, with lengths ranging from nanometers to micrometers and diameters between 10 and 200 nm. acs.org

This compound is also used in the synthesis of other molybdenum-based nanomaterials. For example, it can be a precursor for producing molybdenum disulfide (MoS₂), a material with applications in electronics and energy storage. chemiis.com The choice of this compound as the metal precursor in colloidal syntheses has been shown to influence the morphology of the resulting nanomaterials, leading to the formation of structures like MoSe₂ nanoflowers. nih.gov Furthermore, this compound has been used to create molybdenum oxide nanohybrids by reacting it with amino-carboxylates. researchgate.net

Role in Composite Materials and Functional Coatings

This compound and its derivatives are incorporated into various materials to enhance their functional properties, particularly in the development of composite materials and protective coatings.

Incorporation into Polymeric Matrices (e.g., Polyaniline)

This compound can be incorporated into polymeric matrices to create composite materials with tailored properties. A notable example is the use of this compound as a dopant for polyaniline (PANI), a conducting polymer. researchgate.net The doping of PANI with this compound can be achieved through a self-assembly process during the chemical polymerization of aniline (B41778). researchgate.net

The molar ratio of this compound to aniline has a significant impact on the morphology and conductivity of the resulting PANI-molybdic acid composite. researchgate.net As this ratio is increased, the morphology can change from nanofibers or nanotubes to a combination of nanofibers and microspheres, accompanied by an enhancement in electrical conductivity. researchgate.net The polymerization time and the resulting pH of the reaction solution also influence the final morphology. researchgate.net The presence of this compound in the polyaniline structure has been confirmed by characterization techniques such as FTIR and XRD. researchgate.net

Table 2: Effect of this compound to Aniline Molar Ratio on Polyaniline-Molybdic Acid Composite Properties

| Molar Ratio (this compound : Aniline) | Morphology | Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|

| 0.01 | Nanofibers or nanotubes (~160 nm diameter) | 5.42 x 10⁻³ | researchgate.net |

| 1.5 | Co-existence of nanofibers and microspheres (~3 μm diameter) | 2.8 x 10⁻¹ | researchgate.net |

Surface Modification and Corrosion Inhibition

This compound and its salts, known as molybdates, are widely recognized for their effectiveness as corrosion inhibitors for various metals and alloys. researchgate.netrsc.orgbisleyinternational.com They are considered environmentally friendly alternatives to more toxic inhibitors like chromates. researchgate.netrsc.org The inhibitory action of molybdate involves the formation of a protective passive film on the metal surface. researchgate.netgas-sensing.com

Molybdate compounds function as anodic inhibitors, meaning they slow down the corrosion process at the anode by promoting passivation. rsc.orgmdpi.com In the presence of an oxidizing agent like oxygen, molybdate ions adsorb onto the metal surface and facilitate the formation of a stable oxide film. bisleyinternational.comtaylors.edu.my This film acts as a barrier, preventing further corrosive attack. researchgate.net The effectiveness of molybdate as a corrosion inhibitor can be influenced by factors such as its concentration and the presence of other ions in the environment. rsc.orgtaylors.edu.my For instance, in the presence of aggressive ions like chlorides, a higher concentration of molybdate may be required to achieve adequate protection. rsc.org

Molybdates have been shown to be effective in protecting various metals, including steel, aluminum, and zinc, in a range of environments from acidic solutions to cooling water systems. researchgate.netresearchgate.net They can be used alone or in combination with other inhibitors to achieve synergistic effects. taylors.edu.my

This compound Functionalized Nanoparticles

The functionalization of nanoparticles with this compound has emerged as a significant area of interest in advanced materials science. This process involves attaching this compound or related molybdate functional groups to the surface of various nanoparticle cores, thereby imparting unique chemical and physical properties to the base material. These modifications are sought to enhance catalytic activity, improve adsorption capabilities for environmental remediation, and develop novel sensing platforms. The resulting composite materials leverage the synergistic effects between the high surface area of the nanoparticle and the chemical reactivity of the this compound functionalities.

Research has explored the use of diverse nanoparticle substrates, including magnetic iron oxides, titanium dioxide, silica, and carbon-based nanostructures like nanobiochar. mdpi.comresearchgate.netias.ac.inrsc.org The method of functionalization is critical to the final properties of the nanocomposite and is often tailored to the specific application.

Synthesis and Characterization

Several methods have been developed for the synthesis of this compound functionalized nanoparticles.

Magnetic Nanoparticles: A common approach involves multi-step chemical processes. For instance, a magnetically separable catalyst was synthesized by first coating Fe₃O₄ nanoparticles with titanium dioxide (TiO₂). researchgate.netnih.gov This core-shell structure was then treated with 3-chloropropyltriethoxysilane, creating anchor points for the subsequent reaction with this compound to yield the final catalyst, Fe₃O₄@TiO₂@(CH₂)₃OMoO₃H. researchgate.netnih.gov In another study, this compound-functionalized iron oxide magnetic nanoparticles (MNPs) were prepared using a cost-effective co-precipitation method involving ferrous sulphate heptahydrate, ferric chloride anhydrous, and this compound. ias.ac.inias.ac.in Similarly, silica-coated nano-Fe₃O₄ particles have also been used as a substrate for this compound functionalization (Fe₃O₄@SiO₂–MoO₃H). rsc.org

Nanobiochar: A novel nanobiosorbent was created by functionalizing nanosized biochar derived from artichoke leaves (NBAL) with this compound. mdpi.com The synthesis involved a thermo-hydro-solvo-microwave process where this compound was reacted with NBAL in an ethanol-water mixture and subjected to microwave irradiation to facilitate the doping of the acid onto the nanobiochar surface. mdpi.com

Characterization of these nanoparticles is performed using a suite of analytical techniques. The resulting MA@NBAL nanobiosorbent was found to consist of spherical particles with sizes ranging from 18.7 to 23.7 nm. mdpi.com Analysis confirmed the presence of key elements and the successful attachment of molybdate functional groups. mdpi.com Likewise, techniques such as Fourier-transform infrared spectroscopy (FTIR) have confirmed the presence of this compound on functionalized Fe₃O₄ nanoparticles, with characteristic peaks appearing between 900 and 1100 cm⁻¹. ias.ac.in

Table 1: Properties of this compound Functionalized Nanobiochar (MA@NBAL)

| Characteristic | Value | Source |

|---|---|---|

| Particle Size | 18.7 - 23.7 nm | mdpi.com |

| Elemental Composition (Carbon) | 52.9% | mdpi.com |

| Elemental Composition (Oxygen) | 27.6% | mdpi.com |

| Elemental Composition (Molybdenum) | 8.8% | mdpi.com |

| Elemental Composition (Nitrogen) | 4.5% | mdpi.com |

Detailed Research Findings

The functionalization of nanoparticles with this compound has led to significant performance enhancements in catalysis and environmental adsorption applications.

Catalysis: The Fe₃O₄@TiO₂@(CH₂)₃OMoO₃H nanocatalyst demonstrated high efficiency in the three-component synthesis of sulfonamide-containing coumarin (B35378) derivatives. researchgate.netnih.gov A key advantage of this catalyst is its magnetic core, which allows for easy separation from the reaction mixture and high reusability without a significant loss in catalytic activity. researchgate.netnih.gov Another similar catalyst, Fe₃O₄@SiO₂–MoO₃H, was proven effective for synthesizing 1,8-dioxo-decahydroacridine derivatives. rsc.org

Environmental Adsorption: this compound functionalized nanoparticles have shown great promise in removing pollutants from water.

The MA@NBAL nanobiosorbent was highly effective at removing mercury (Hg(II)) ions from aqueous solutions. mdpi.com It achieved a maximum removal capacity of 1444.25 mg/g under optimized conditions. mdpi.com Kinetic studies indicated that the adsorption mechanism is chemisorption, involving processes like cation exchange and complex formation on a heterogeneous surface. mdpi.com

MA-functionalized Fe₃O₄ magnetic nanoparticles were used to adsorb rose bengal, a textile dye, from wastewater. ias.ac.inias.ac.in The nanoparticles demonstrated a maximum adsorption capacity of 60 mg/g and could remove up to 89% of the dye within 100 minutes. ias.ac.inias.ac.in The adsorption process was identified as spontaneous, exothermic, and driven primarily by electrostatic interactions (physisorption). ias.ac.in

Electrochemical Sensing: In a related application, phosphothis compound was used to functionalize graphene, which was then decorated with copper nanoparticles. nih.gov This composite material (Cu/PMo₁₂-GR/GCE) was used to construct a sensitive non-enzymatic electrochemical sensor for detecting glucose. nih.gov The modified electrode showed a synergistic effect between the phosphothis compound-graphene sheets and the copper nanoparticles, enabling effective electro-oxidation of glucose for measurement. nih.gov

Table 2: Performance of this compound Functionalized Nanoparticles in Adsorption

| Nanoparticle | Target Pollutant | Max. Adsorption Capacity | Key Findings | Source |

|---|---|---|---|---|

| MA@NBAL | Mercury (Hg(II)) | 1444.25 mg/g | Optimal pH 6.0; Equilibrium time 30 min; Follows Freundlich isotherm. | mdpi.com |

| MA-functionalized Fe₃O₄ | Rose Bengal Dye | 60 mg/g | Uptake of 89% in 100 min; Physisorption mechanism. | ias.ac.inias.ac.in |

Table 3: Performance of Phosphothis compound-Based Nanosensor

| Nanosensor | Target Analyte | Linear Detection Range | Detection Limit (S/N=3) | Source |

|---|---|---|---|---|

| Cu/PMo₁₂-GR/GCE | Glucose | 0.10 μM to 1.0 mM | 0.03 μM | nih.gov |

Environmental and Biological Aspects of Molybdic Acid

Environmental Fate and Transport of Molybdenum Species

The environmental behavior of molybdenum is intrinsically linked to its speciation in aqueous systems and its interactions with solid phases in soils and sediments.

In most natural waters, particularly under oxic (oxygen-rich) conditions, molybdenum predominantly exists as the highly soluble and chemically inert molybdate (B1676688) anion (MoO₄²⁻) scirp.org. The speciation of molybdate in aqueous solutions is highly dependent on both pH and molybdenum concentration imoa.info.

pH > 6: At molybdenum concentrations greater than 10⁻³ mol/L, the primary species is the tetrahedral [MoO₄]²⁻ ion imoa.info.

pH 5-6: As the pH decreases, polymerization occurs, leading to the formation of the heptamolybdate ion, [Mo₇O₂₄]⁶⁻ imoa.info.

pH 3-5: With a further decrease in pH, the octamolybdate ion, [Mo₈O₂₆]⁴⁻, becomes the dominant polymeric species imoa.info.

pH < 2: Below pH 2, more complex protonated species can form, and at approximately pH 0.9, molybdenum trioxide (MoO₃) may precipitate imoa.info.

Under strongly reducing (anoxic) conditions, such as those found in some stratified lakes, fjords, and confined aquifers, molybdate can be converted to thiomolybdates epa.gov. This transformation significantly reduces molybdenum's mobility epa.gov.

| pH Range | Dominant Molybdenum Species | Molybdenum Concentration |

|---|---|---|

| > 6 | [MoO₄]²⁻ | > 10⁻³ mol/L |

| 5 - 6 | [Mo₇O₂₄]⁶⁻ | > 10⁻³ mol/L |

| 3 - 5 | [Mo₈O₂₆]⁴⁻ | > 10⁻³ mol/L |

| < 2 | [MoO₂]²⁺ and other protonated species | Variable |

The mobility of molybdate in soils and sediments is significantly controlled by adsorption onto the surfaces of various minerals. Iron and aluminum oxides and hydroxides are key adsorbing surfaces for molybdate in soils usda.gov.

Molybdate adsorption on these surfaces generally increases as the pH decreases from high values, reaching a maximum near pH 4, and then decreases with a further decrease in pH usda.gov. The removal of amorphous iron oxides from soils has been shown to drastically reduce molybdate adsorption usda.gov. Similarly, molybdate adsorption in soils is often highly correlated with the content of extractable iron and aluminum usda.gov.

Manganese oxides also play a crucial role in the adsorption of molybdate, particularly in marine environments where they are a primary host for the element in ferromanganese nodules and crusts acs.orgacs.org. The adsorption of molybdate onto manganese oxides involves a change in the coordination geometry of molybdenum from tetrahedral to a distorted octahedral structure acs.orgmdpi.com. This process is also associated with a significant isotopic fractionation of molybdenum acs.orgacs.org.

Biogeochemical Cycling and Ecological Impact

Molybdenum is an essential micronutrient for most living organisms, playing a critical role in fundamental biogeochemical cycles wikipedia.orgoregonstate.edu.

Molybdenum is a vital component of the nitrogenase enzyme, which is responsible for biological nitrogen fixation—the conversion of atmospheric nitrogen gas (N₂) into ammonia (B1221849) (NH₃) wikipedia.orgprinceton.edunih.gov. This process is carried out by certain bacteria, including those that form symbiotic relationships with leguminous plants nih.gov. In non-legume plants, molybdenum is a key component of the nitrate reductase enzyme, which is necessary for the assimilation of nitrates absorbed from the soil frontiersin.orgtaurus.ag. Without sufficient molybdenum, plants cannot efficiently convert nitrate to ammonium (B1175870) for incorporation into amino acids, leading to nitrate accumulation in their leaves taurus.ag.

The availability of molybdenum in soil can be a limiting factor for nitrogen fixation in various ecosystems, including tropical forests princeton.edu. Soil organic matter, particularly tannin-like compounds, can strongly retain molybdate in the upper soil layers, making it accessible to nitrogen-fixing bacteria princeton.edubnl.gov. These bacteria, in turn, can excrete compounds that mobilize the tannin-bound molybdenum, making it available for the synthesis of nitrogenase bnl.gov.

While essential in trace amounts, elevated concentrations of molybdenum in the environment can have adverse ecological effects. Mining activities, particularly for copper, uranium, and molybdenum itself, are significant anthropogenic sources of molybdenum contamination ubc.camdpi.comcoherentmarketinsights.com. Molybdenum can be released into surface waters through leachate from mine tailings, waste rock, and milling effluents ubc.ca.

In mining-affected areas, soil and water can become significantly enriched in molybdenum. For instance, mine tailings can contain molybdenum concentrations up to 4000 mg/kg mdpi.com. This can lead to elevated molybdenum levels in plants growing in these areas mdpi.com. While some plants can tolerate high levels of molybdenum, this can pose a risk to grazing animals. Ruminants, such as cattle and deer, are particularly susceptible to molybdenosis, a condition caused by excessive dietary molybdenum, which can lead to copper deficiency ubc.ca.

| Environment | Reported Molybdenum Concentration Range |

|---|---|

| Mine Tailings | <100 mg/kg to nearly 4000 mg/kg |

| Mining-Affected Soils and Sediments | Often below 10 mg/kg, but can reach 100-200 mg/kg |

| Reference Surface Water (Canada) | <0.0001 mg/L to 0.5 mg/L |

Remediation and Recovery Strategies

Various technologies are being explored and implemented for the removal and recovery of molybdenum from contaminated water and industrial wastewater. These strategies are crucial for mitigating the environmental impact of molybdenum pollution and for recovering a valuable resource.

Commonly employed methods for molybdenum removal include:

Adsorption and Ion Exchange: Materials such as activated carbon, activated alumina, zeolites, and iron-based adsorbents have shown efficacy in removing molybdenum from water mdpi.commdpi.com.

Coagulation, Flocculation, and Precipitation: This involves the addition of chemicals to form larger particles that can be removed through sedimentation and filtration mdpi.comaquaadvice.co.uk.

Membrane Technologies: Processes like reverse osmosis and nanofiltration can effectively separate molybdenum from water mdpi.comaquaadvice.co.ukresearchgate.net.

Biological Processes: Some microorganisms are capable of reducing molybdate to less soluble forms, offering a potential bioremediation strategy imoa.infonih.gov.

In industrial settings, particularly in the mining and metallurgical industries, there is a growing interest in not only removing molybdenum from wastewater but also recovering it for reuse. Techniques such as solvent extraction and selective precipitation are being developed and optimized for this purpose researcher.liferesearchgate.net. For instance, zero-valent iron has been used to remove molybdenum from industrial wastewater, with the potential for subsequent hydrometallurgical treatment to recover the molybdenum mdpi.com.

Recovery from Industrial Waste Streams (e.g., Spent Catalysts)

The recovery of molybdic acid from industrial waste streams, particularly from spent catalysts, is a significant area of research due to the economic value of molybdenum and the hazardous nature of the waste. Spent hydrodesulfurization (HDS) catalysts from the petroleum industry are a primary source of molybdenum for recovery. usgs.gov These catalysts typically contain molybdenum in the form of molybdenum trioxide (MoO₃) supported on alumina, along with other metals like cobalt and nickel. usgs.govresearchgate.net Over time, their activity decreases due to the deposition of sulfur, carbon, and heavy metals, necessitating their replacement and disposal or recycling. usgs.gov

Several hydrometallurgical and pyrometallurgical processes have been developed to recover molybdenum from these spent catalysts, often with the goal of producing this compound as the final product. A common industrial approach involves a multi-stage process:

Oxidizing Roasting: The spent catalyst is first roasted in the presence of air at high temperatures, typically around 550°C. usgs.gov This step is crucial for oxidizing molybdenum sulfide (MoS₂) to molybdenum trioxide (MoO₃) and removing a significant portion of the sulfur and carbon impurities. usgs.gov